

Application Note 1: MycoAlert™ Mycoplasma Detection

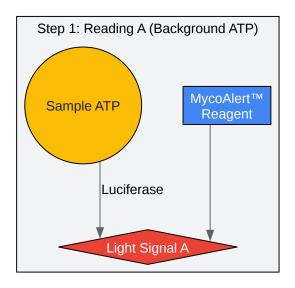
Author: BenchChem Technical Support Team. Date: December 2025

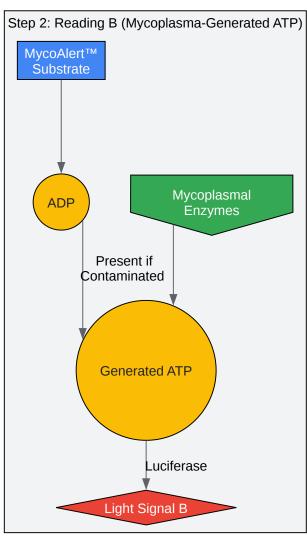
Compound of Interest		
Compound Name:	Alert	
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- 1.1 Introduction The MycoAlert™ Mycoplasma Detection Kit, developed by Lonza, is a rapid and highly sensitive biochemical assay for the routine testing of cell cultures for mycoplasma contamination.[1][2] Mycoplasma are common contaminants that can alter the phenotype and genotype of cultured cells, leading to unreliable experimental results. This assay exploits the enzymatic activity of mycoplasma, which is absent in eukaryotic cells, to provide a clear indication of contamination within 20 minutes.[2][3]
- 1.2 Assay Principle The MycoAlert™ assay is a two-step process that measures the activity of specific mycoplasmal enzymes.[1][4]
- Lysis and ATP Measurement (Reading A): Initially, the MycoAlert™ Reagent is added to the
 cell culture supernatant. This reagent lyses any viable mycoplasma present and contains
 luciferase, which generates a light signal from any background ATP in the sample.[1][3]
- Enzymatic Reaction and ATP Measurement (Reading B): Subsequently, the MycoAlert™
 Substrate is added. If mycoplasmal enzymes are present, they catalyze the conversion of
 ADP within the substrate to new ATP.[1][2][4] This newly generated ATP results in a second,
 stronger light signal produced by the luciferase enzyme.

The presence of mycoplasma is determined by calculating the ratio of the second reading (B) to the first reading (A). A ratio greater than 1.2 is indicative of contamination.[5]







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MycoAlert™ biochemical reaction pathway.



1.3 Data Interpretation The ratio of Reading B to Reading A determines the contamination status of the cell culture. The interpretation of results is straightforward and summarized in the table below.

Ratio (Reading B / Reading A)	Interpretation	Recommended Action
< 0.9	Negative	Culture is clean. Continue routine testing.
0.9 - 1.2	Borderline	Quarantine culture and re-test in 24-48 hours.
> 1.2	Positive	Culture is contaminated. Discard culture and decontaminate equipment.
Table 1: Interpretation of MycoAlert™ Assay Results.[5] [6]		

Protocol: MycoAlert™ Mycoplasma Detection Assay

2.1 Materials

- MycoAlert™ Mycoplasma Detection Kit (Reagent, Substrate, Assay Buffer)
- Cell culture supernatant
- Luminometer or luminescence-capable plate reader
- Luminometer tubes or white-walled 96-well plates
- Pipettes and sterile tips

2.2 Reagent Preparation

• Bring all kit components to room temperature (18-22°C).[1]

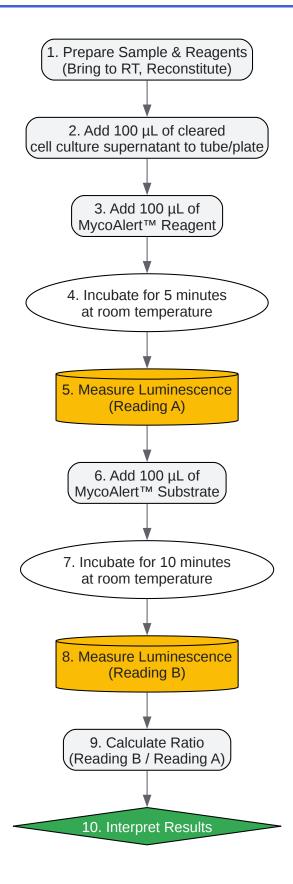
Methodological & Application





- Reconstitute one vial of lyophilized MycoAlert™ Reagent and one vial of MycoAlert™
 Substrate with the volume of MycoAlert™ Assay Buffer specified in the kit manual (e.g., 600 µL for a 10-test kit).[1][6]
- Mix gently and allow the reagents to rehydrate for 15 minutes at room temperature.[7]
- 2.3 Experimental Workflow





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Myco**Alert**™ experimental workflow.



2.4 Detailed Procedure

- Sample Preparation: Transfer ~2 mL of cell culture supernatant to a microcentrifuge tube.
 Centrifuge at 200 x g for 5 minutes to pellet any cells.[1]
- Assay Setup: Transfer 100 μL of the cleared supernatant into a luminometer tube or a well of a white-walled 96-well plate.
- Reading A: Add 100 µL of the reconstituted MycoAlert™ Reagent to the sample. Incubate for 5 minutes at room temperature. Place the sample in the luminometer and record the luminescence (Reading A).[1][7]
- Reading B: Add 100 µL of the reconstituted MycoAlert™ Substrate to the same sample.
 Incubate for 10 minutes at room temperature. Place the sample back in the luminometer and record the luminescence (Reading B).[1][7]
- Analysis: Calculate the ratio by dividing Reading B by Reading A. Determine the contamination status using Table 1.

Component	Volume per Assay	Purpose
Cell Culture Supernatant	100 μL	Test sample
MycoAlert™ Reagent	100 μL	Lyses mycoplasma and measures background ATP
MycoAlert™ Substrate	100 μL	Reacts with mycoplasmal enzymes to generate new ATP
Table 2: Reagent Volumes for MycoAlert™ Assay.		

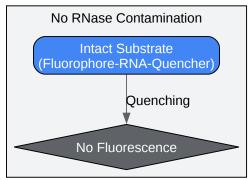
Application Note 2: RNaseAlert[™] Contamination Detection

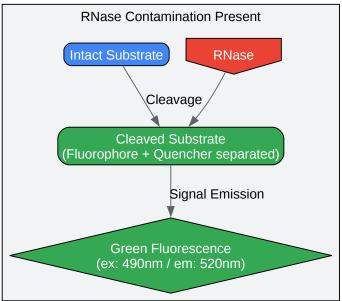
3.1 Introduction The RNaseAlert™ QC System from Thermo Fisher Scientific (and previously IDT) is a fluorometric assay designed to detect the presence of ribonucleases (RNases).[8] RNases are ubiquitous and resilient enzymes that can degrade RNA, compromising



experiments such as RT-qPCR, RNA sequencing, and microarray analysis.[9] This assay provides a rapid and highly sensitive method to qualify reagents, labware, and work surfaces as RNase-free.[8][10]

- 3.2 Assay Principle The RNase**Alert**™ system utilizes a synthetic RNA oligonucleotide substrate with a fluorescent reporter molecule (fluorophore, e.g., FAM) on one end and a quencher molecule on the other.[8][11]
- Intact State: In its intact, uncleaved state, the proximity of the quencher to the fluorophore suppresses any fluorescent signal. The solution remains dark.
- Cleaved State: If RNases are present in the test sample, they cleave the RNA substrate. This
 cleavage separates the fluorophore from the quencher, leading to a significant increase in
 fluorescence that can be detected with a fluorometer or visualized under UV light.[8] The rate
 of fluorescence increase is directly proportional to the amount of RNase activity in the
 sample.[12]







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RNaseAlert™ fluorescence activation mechanism.

- 3.3 Optimal Concentration and Sensitivity The final concentration of the RNaseAlert™ substrate is critical for achieving optimal results. The recommended concentration varies depending on the detection method.
- Quantitative Detection (Fluorometer): A final substrate concentration of 200 nM is recommended for standard 96-well plate assays.[8]
- Qualitative Detection (Visual): A higher final concentration of 1 μ M is used for rapid visual assessment under UV light.[8]

The assay is highly sensitive and can detect as little as 0.5 pg of RNase A.[9][11]

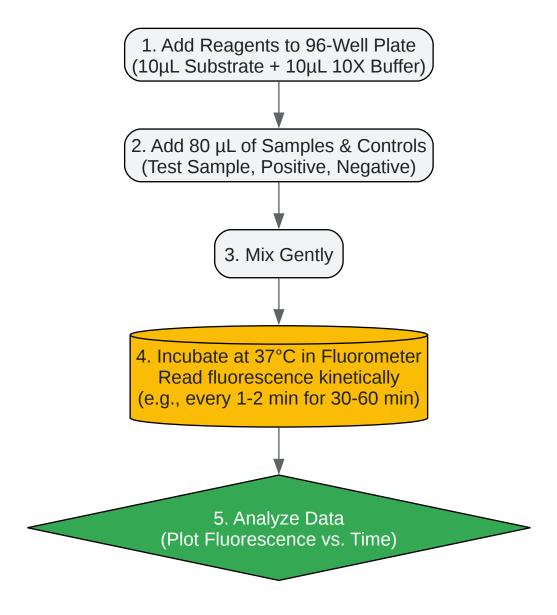
Protocol: RNaseAlert™ Quantitative Assay (96-Well Plate)

- 4.1 Materials
- RNaseAlert™ QC System (Substrate, 10X Buffer)
- Nuclease-free water
- Test samples (e.g., buffers, enzyme solutions)
- RNase A (for positive control)
- Black 96-well plates (for fluorescence assays)[8]
- Fluorometer or microplate reader with kinetics capability (Excitation: 490 nm, Emission: 520 nm)[8]
- 4.2 Reagent Preparation
- Substrate Reconstitution: Rehydrate the lyophilized RNaseAlert™ Substrate in nucleasefree water or TE buffer (as per kit instructions) to create a stock solution (e.g., 2 μM).[8]



• Control Preparation: Prepare a positive control by spiking a sample of nuclease-free water with a small amount of RNase A. Use nuclease-free water as the negative control.

4.3 Experimental Workflow



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RNase**Alert**™ quantitative workflow.

4.4 Detailed Procedure

 Assay Setup: To each well of a black 96-well plate, add the components in the order listed in Table 3.



- Add Samples: Add 80 μL of your test sample, positive control, or negative control to the appropriate wells. The total reaction volume will be 100 μL.
- Incubation and Measurement: Place the plate in a fluorometer pre-set to 37°C. Measure fluorescence kinetically (e.g., one reading every 1-2 minutes) for 30-60 minutes. Use an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.[8]
- Analysis: Plot fluorescence intensity versus time. A rapid increase in fluorescence in the test sample wells compared to the negative control indicates the presence of RNase contamination.

Component	Volume per Well	Final Concentration	Purpose
RNaseAlert™ Substrate (2 μM Stock)	10 μL	200 nM	Fluorogenic substrate for RNase
10X RNaseAlert™ Buffer	10 μL	1X	Provides optimal buffer conditions for the reaction
Test Sample / Control	80 μL	N/A	Solution to be tested for RNase contamination
Total Volume	100 μL		
Table 3: Reagent Concentrations and Volumes for Quantitative RNaseAlert™ Assay. [8]			

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References

- 1. qb3.berkeley.edu [qb3.berkeley.edu]
- 2. MycoAlert® Mycoplasma Detection Kit (100 tests) | Lonza [bioscience.lonza.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. bionordika.no [bionordika.no]
- 5. MycoAlert Mycoplasma Detection Assays on Microplate Readers [moleculardevices.com]
- 6. promega.com [promega.com]
- 7. unmc.edu [unmc.edu]
- 8. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]
- 9. apexbt.com [apexbt.com]
- 10. idtdna.com [idtdna.com]
- 11. RNase Detection | Thermo Fisher Scientific ZA [thermofisher.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- To cite this document: BenchChem. [Application Note 1: MycoAlert™ Mycoplasma Detection]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668344#optimal-concentration-of-alert-for-in-vitro-assays]

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